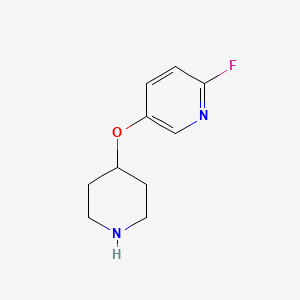
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4-methylcyclohexanone in the presence of a chiral catalyst to obtain the desired stereoisomer. Another approach involves the use of asymmetric synthesis techniques, such as employing chiral auxiliaries or chiral catalysts to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.
Reduction: Formation of 2-hydroxy-4-methylcyclohexanol.
Substitution: Formation of 2-chloro-4-methylcyclohexane-1-carboxylic acid or 2-amino-4-methylcyclohexane-1-carboxylic acid.
Applications De Recherche Scientifique
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of (1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their conformation and function. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R,4R)-dihydrocarveol
- (1R,2R,4R)-limonene-1,2-diol
- (1R,2R,4R)-4-methylcyclohexanol
Uniqueness
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role as a chiral building block in asymmetric synthesis. Compared to similar compounds, it offers higher selectivity and efficiency in the synthesis of enantiomerically pure products.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5-2-3-6(8(10)11)7(9)4-5/h5-7,9H,2-4H2,1H3,(H,10,11)/t5-,6-,7-/m1/s1 |
Clé InChI |
LCPRDXDBYWFDSF-FSDSQADBSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(=O)O |
SMILES canonique |
CC1CCC(C(C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
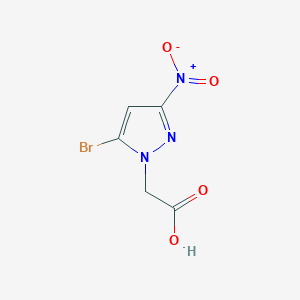

![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)

![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
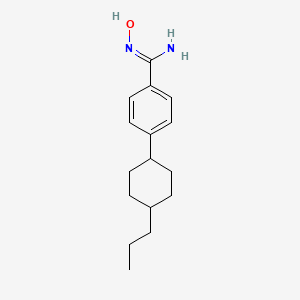
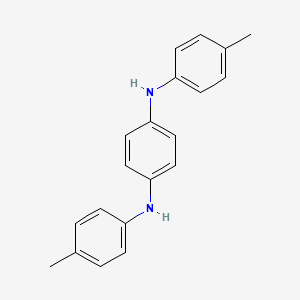
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
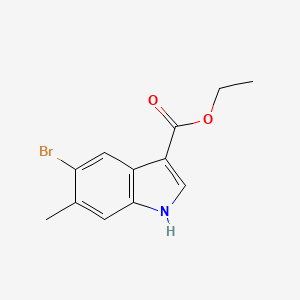


![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)
